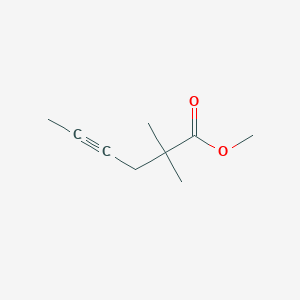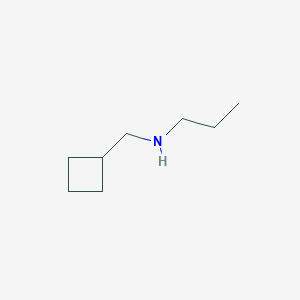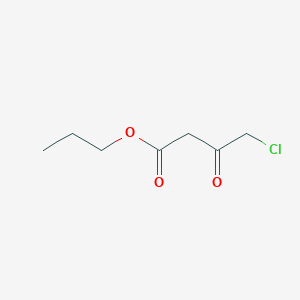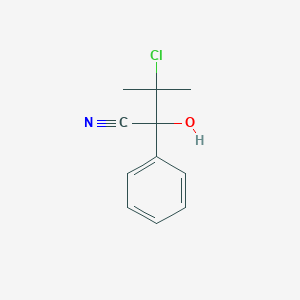
Benzeneacetonitrile, a-(1-chloro-1-methylethyl)-a-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile is an organic compound with the molecular formula C11H12ClNO It is a nitrile derivative that features a phenyl group, a hydroxyl group, and a chlorine atom attached to a butanenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-hydroxy-3-methylbutanenitrile with a phenyl group donor in the presence of a catalyst. The reaction is usually carried out in an organic solvent at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety measures. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
化学反応の分析
Types of Reactions
3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-chloro-2-oxo-3-methyl-2-phenyl-butanenitrile.
Reduction: Formation of 3-chloro-2-hydroxy-3-methyl-2-phenyl-butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability.
類似化合物との比較
Similar Compounds
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- 3-Chloro-2-hydroxy-3-methylbutanenitrile
- 3-Chloro-2-hydroxy-2-phenylbutanenitrile
Uniqueness
3-Chloro-2-hydroxy-3-methyl-2-phenyl-butanenitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its phenyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
特性
CAS番号 |
5445-33-0 |
|---|---|
分子式 |
C11H12ClNO |
分子量 |
209.67 g/mol |
IUPAC名 |
3-chloro-2-hydroxy-3-methyl-2-phenylbutanenitrile |
InChI |
InChI=1S/C11H12ClNO/c1-10(2,12)11(14,8-13)9-6-4-3-5-7-9/h3-7,14H,1-2H3 |
InChIキー |
KRFFPUFUNKKAIV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C#N)(C1=CC=CC=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


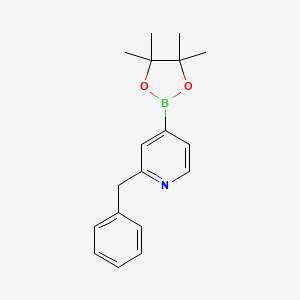

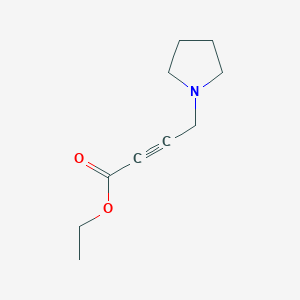
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
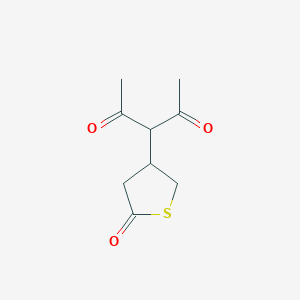
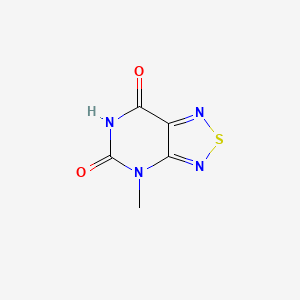
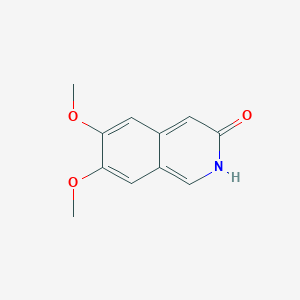

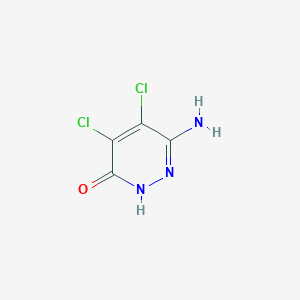
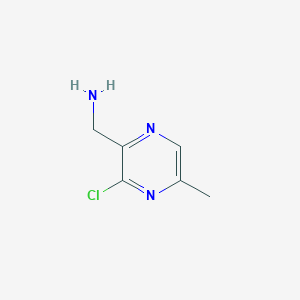
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
